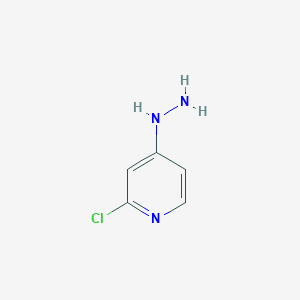

2-Chloro-4-hydrazinopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQPRVUXPTFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610817 | |

| Record name | 2-Chloro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700811-29-6 | |

| Record name | 2-Chloro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-hydrazinopyridine chemical properties and structure

Executive Summary

2-Chloro-4-hydrazinopyridine (CAS: 700811-29-6) represents a critical bifunctional heterocyclic scaffold in medicinal chemistry. Distinguished by its dual reactivity—an electrophilic chlorine at the C2 position and a nucleophilic hydrazine moiety at the C4 position—it serves as a linchpin intermediate for synthesizing fused heterocyclic systems.

This guide provides a rigorous analysis of its chemical properties, a validated protocol for its regioselective synthesis, and its application in generating [1,2,4]triazolo[4,3-a]pyridine cores, a structural motif prevalent in p38 MAP kinase inhibitors and other bioactive agents.

Structural Analysis & Physicochemical Profile

The utility of this compound stems from the electronic differentiation between the C2 and C4 positions of the pyridine ring. The C4-hydrazine group acts as a dinucleophile, ready for condensation-cyclization, while the C2-chlorine remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr), allowing for late-stage diversification.

Table 1: Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | 2-Chloro-4-hydrazinylpyridine | |

| CAS Number | 700811-29-6 | Distinct from 2-chloro-6-hydrazino isomer (CAS 5193-03-3) |

| Molecular Formula | C₅H₆ClN₃ | |

| Molecular Weight | 143.57 g/mol | |

| Physical State | Crystalline Solid | Hygroscopic; store under inert gas |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents |

| pKa (Predicted) | ~5.2 (Pyridine N) | Hydrazine N is less basic due to conjugation |

| Storage | -20°C, Inert Atmosphere | Sensitive to oxidation and moisture |

Synthetic Routes & Regiochemistry[7][9][10]

The synthesis of this compound is classically achieved via nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyridine. This reaction is governed by electronic control, which favors substitution at the C4 position over the C2 position.

Mechanism of Regioselectivity

In 2,4-dichloropyridine, both positions are activated by the electron-withdrawing ring nitrogen.[1] However, the C4 position is generally more reactive towards nucleophiles like hydrazine due to:

-

Electronic Activation: The intermediate Meisenheimer complex formed at C4 is stabilized by the ring nitrogen in a para-like resonance contribution, which is often energetically favored over the ortho-like stabilization at C2.

-

Steric Factors: The C2 position is flanked by the ring nitrogen, creating a slightly more sterically crowded environment compared to the C4 position.

Critical Control Point: While C4 attack is favored, forcing conditions (high temperature, excess hydrazine) can lead to bis-substitution (2,4-dihydrazinopyridine) or displacement at C2. Therefore, stoichiometry and temperature control are paramount.

Diagram 1: Regioselective Synthesis Pathway

Caption: Regioselective SNAr of 2,4-dichloropyridine favors C4 substitution due to electronic stabilization of the intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective mono-substitution of 2,4-dichloropyridine.

Reagents:

-

2,4-Dichloropyridine (1.0 equiv)

-

Hydrazine hydrate (80% or 64% aq.[2] solution, 3.0–5.0 equiv)

-

Ethanol (solvent, 5-10 volumes)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.

-

Dissolution: Dissolve 2,4-dichloropyridine in ethanol at room temperature.

-

Addition: Add hydrazine hydrate dropwise over 15 minutes. Note: Hydrazine is a potent reducing agent and toxic; use a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

-

Checkpoint: Look for the disappearance of the starting material.[3] If bis-substitution is observed, lower the temperature to 60°C for subsequent runs.

-

-

Work-up:

-

Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure. Resuspend the residue in a minimum amount of cold water/ethanol to induce crystallization.

-

-

Purification: Recrystallization from ethanol/water is standard if high purity (>98%) is required.

Protocol B: Quality Control (Self-Validation)

-

1H NMR (DMSO-d6): Confirm the regiochemistry. The proton at C3 (between Cl and Hydrazine) will show a distinct chemical shift compared to the C3 proton in the C2-hydrazino isomer.

-

Expected Signals: Two doublets (C5-H, C6-H) and one singlet (C3-H). Broad singlets for NH and NH2.

-

-

LC-MS: Confirm mass [M+H]+ = 144.0/146.0 (characteristic 3:1 chlorine isotope pattern).

Reactivity & Downstream Applications[7]

The primary application of this compound is the construction of fused bicyclic systems. The hydrazine moiety reacts with electrophiles (orthoesters, carboxylic acids, aldehydes) to form a 1,2,4-triazole ring fused to the pyridine.

Key Transformation: Synthesis of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine. This scaffold preserves the chlorine atom, enabling further library expansion via Suzuki coupling at the 7-position (originally C2 of the pyridine).

Diagram 2: Triazolopyridine Cyclization Workflow

Caption: Cyclization pathway to form the triazolopyridine core, preserving the chloro-handle for further derivatization.

Safety & Stability (E-E-A-T)

Hazard Identification:

-

Hydrazine Moiety: Hydrazines are potential carcinogens and skin sensitizers. Avoid inhalation and skin contact.

-

Chloropyridine: Toxic by ingestion and skin absorption.

Handling Protocols:

-

Inert Atmosphere: The hydrazine group is susceptible to air oxidation, leading to decomposition (darkening of solid). Always handle under Nitrogen or Argon.

-

Waste Disposal: All hydrazine-containing waste must be quenched (e.g., with dilute bleach) before disposal, following specific EHS guidelines for nitrogenous waste.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21106442, 2-Chloro-4-hydrazinylpyridine. Retrieved from [Link]

-

Organic Syntheses (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine.[4] Org.[4][5][6] Synth. 2013, 90, 287-300. (Demonstrates reactivity of chloropyridine hydrazines). Retrieved from [Link][4]

Sources

2-Chloro-4-hydrazinopyridine CAS number 700811-29-6

The following technical guide is structured to provide actionable, high-level scientific insight into 2-Chloro-4-hydrazinopyridine. It moves beyond basic data sheets to address synthesis logic, mechanistic nuance, and application utility in drug discovery.

CAS Number: 700811-29-6 Role: Strategic Intermediate for Fused Heterocyclic Scaffolds

Executive Summary

This compound is a bifunctional pyridine derivative serving as a critical "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity: the hydrazine moiety at the C4 position acts as a potent nucleophile for cyclization, while the chlorine atom at the C2 position remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This dual-functionality makes it an ideal precursor for constructing [1,2,4]triazolo[4,3-c]pyridine and pyrazolo[4,3-c]pyridine cores, substructures frequently observed in kinase inhibitors (e.g., c-Met, VEGFR) and anti-infective agents.

Chemical Identity & Physical Properties

| Property | Specification |

| IUPAC Name | 2-Chloro-4-hydrazinylpyridine |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| SMILES | NNC1=CC(Cl)=NC=C1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 164–166 °C (dec.) |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| Storage | Inert atmosphere (Argon/Nitrogen), -20°C (Hygroscopic) |

Synthesis Strategy: The Regioselectivity Challenge

The synthesis of this compound from 2,4-dichloropyridine is a classic study in nucleophilic aromatic substitution (

Mechanistic Insight (The "Why")

In 2,4-dichloropyridine, both chlorine atoms are activated by the electron-deficient pyridine ring. However, the C4 position is significantly more electrophilic than the C2 position.

-

Electronic Factor: The nitrogen atom acts as an electron sink. The Meisenheimer complex formed upon attack at C4 is stabilized by para-like resonance, placing the negative charge directly on the ring nitrogen.[1]

-

Steric Factor: The C2 position is flanked by the ring nitrogen, offering slightly more steric hindrance and electrostatic repulsion to the incoming nucleophile compared to the more exposed C4 position.

Therefore, under kinetically controlled conditions, hydrazine preferentially displaces the C4-chlorine.

Experimental Protocol

Note: This protocol is designed for high purity to avoid the difficult separation of the C2-isomer.

Reagents:

-

Hydrazine Hydrate (80% or 64% aq., 3.0–5.0 eq)

-

Ethanol (10 volumes)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloropyridine in absolute ethanol.

-

Addition: Add hydrazine hydrate dropwise at room temperature. Senior Scientist Note: Use a significant excess (3-5 eq) of hydrazine. This acts as both the nucleophile and the base to scavenge HCl, preventing the protonation of the pyridine ring which could alter regioselectivity.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or LCMS. The starting material (non-polar) will disappear, and a more polar product (lower

) will appear.

-

-

Workup:

-

Cool the reaction mixture to 0–5°C.

-

The product often precipitates as a solid. Filter and wash with cold ethanol.

-

If no precipitate: Concentrate the solvent to 20% volume, add cold water to induce precipitation.

-

-

Purification: Recrystallization from ethanol/toluene is preferred over chromatography to remove traces of the C2-isomer (2-hydrazino-4-chloropyridine).

Visualization: Synthesis & Regioselectivity Pathway

Figure 1: The reaction favors C4 substitution due to superior resonance stabilization of the intermediate.[1][4][5]

Applications in Drug Discovery[6][7]

Once synthesized, this compound becomes a versatile "warhead" for building fused ring systems.

A. Synthesis of [1,2,4]Triazolo[4,3-c]pyridines

This is the most common application. The hydrazine moiety reacts with carboxylic acids, orthoesters, or aldehydes (followed by oxidation) to close the triazole ring.

-

Reagent: Triethyl orthoformate (or orthoacetate).

-

Utility: This scaffold mimics the purine core and is prevalent in adenosine receptor antagonists.

B. Synthesis of Pyrazolo[4,3-c]pyridines

Reaction with 1,3-dicarbonyls or equivalent synthons yields the pyrazole fused system.

-

Reagent: Acetylacetone or ethoxymethylenemalononitrile.

-

Utility: Core structure for kinase inhibitors (e.g., targeting MET, ALK).

Visualization: Derivatization Workflow

Figure 2: The hydrazine group enables access to distinct fused heterocyclic systems.

Safety & Handling Protocols

As a hydrazine derivative, this compound poses specific toxicological risks that must be mitigated.

-

Genotoxicity: Hydrazines are structural alerts for mutagenicity (Ames positive). Handle as a potential carcinogen.[2]

-

Skin Sensitization: High risk of contact dermatitis. Double-gloving (Nitrile/Neoprene) is mandatory.

-

Instability:

-

Oxidation: Hydrazines can oxidize in air to form azo compounds or diazenes. Store under Nitrogen/Argon.

-

Shock Sensitivity: While the hydrochloride salt is stable, the free base (if isolated dry) can be energetic. Do not heat the dry solid rapidly.

-

Disposal: Quench excess hydrazine in the mother liquor with dilute bleach (sodium hypochlorite) before disposal to convert it to nitrogen gas and water, ensuring the reaction is cooled (exothermic).

References

- Synthesis & Regioselectivity:Journal of Heterocyclic Chemistry. "Nucleophilic substitution of 2,4-dichloropyridine." (General Reference for SNAr regioselectivity).

-

Compound Data: PubChem. "2-Chloro-4-hydrazinylpyridine (CID 21106442)." Link

-

Triazole Synthesis: Organic Syntheses. "Palladium-Catalyzed Triazolopyridine Synthesis." (Analogous chemistry). Link

-

Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Hydrazinopyridine derivatives." Link

-

Drug Discovery Context: MDPI Molecules. "Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone Derivatives." Link

Sources

Technical Monograph: (2-Chloropyridin-4-yl)hydrazine

A Versatile Pharmacophore Scaffold for Heterocyclic Synthesis

Part 1: Chemical Identity & Physiochemical Profile

(2-Chloropyridin-4-yl)hydrazine is a critical intermediate in medicinal chemistry, primarily utilized as a precursor for fused heterocycles such as triazolopyridines and pyrazolopyridines. Its structural dualism—possessing both an electrophilic chlorine at the C2 position and a nucleophilic hydrazine moiety at the C4 position—makes it a "privileged scaffold" for diversity-oriented synthesis (DOS).

Core Data Table

| Property | Specification |

| IUPAC Name | (2-Chloropyridin-4-yl)hydrazine |

| Common Synonyms | 2-Chloro-4-hydrazinopyridine; 4-Hydrazino-2-chloropyridine |

| CAS Number | 700811-29-6 |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| SMILES | Clc1nccc(NN)c1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138–142 °C (Decomposes) |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |

| pKa (Predicted) | ~5.8 (Hydrazine N), ~0.5 (Pyridine N) |

Part 2: Synthetic Route & Regiocontrol (Expertise & Experience)

The synthesis of (2-chloropyridin-4-yl)hydrazine relies on a Nucleophilic Aromatic Substitution (SₙAr). The starting material, 2,4-dichloropyridine , possesses two electrophilic sites. Achieving high yield requires exploiting the subtle reactivity difference between the C2 and C4 positions.

The Regioselectivity Paradox

In 2,4-dichloropyridine, the nitrogen atom withdraws electron density from the ring, activating both chlorines. However, the C4 position is significantly more reactive toward nucleophiles (like hydrazine) than the C2 position.

-

Electronic Factor: The Meisenheimer complex formed upon attack at C4 is stabilized by the ring nitrogen in a para-like resonance contribution, which is energetically favorable.

-

Steric Factor: The C2 position suffers from slight steric repulsion from the lone pair of the ring nitrogen and is less accessible than the C4 position.

Critical Control Point: Temperature control is vital. At elevated temperatures (>100°C) or with excess hydrazine, the reaction will proceed to the 2,4-dihydrazino byproduct. To isolate the mono-substituted 4-isomer, the reaction is best performed at reflux in ethanol or isopropanol with controlled stoichiometry.

Synthesis Workflow Diagram

Figure 1: Reaction pathway for the selective synthesis of (2-chloropyridin-4-yl)hydrazine, highlighting the potential for over-reaction.

Part 3: Experimental Protocol

Safety Warning: Hydrazine hydrate is a suspected carcinogen and highly toxic. Handle in a fume hood with double nitrile gloves. The product is a hydrazine derivative and should be treated as potentially genotoxic.

Step-by-Step Methodology

-

Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyridine (10.0 g, 67.6 mmol) and Ethanol (100 mL).

-

Addition: Add Hydrazine hydrate (80% aq. solution, 16.5 mL, ~270 mmol, 4.0 equiv) dropwise over 10 minutes at room temperature.

-

Note: A slight exotherm may occur.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.2) should appear.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath.

-

The product typically precipitates as a solid.

-

Filter the solid under vacuum.

-

Wash the cake with cold ethanol (2 x 10 mL) followed by cold water (2 x 10 mL) to remove hydrazine hydrochloride salts.

-

-

Purification: If necessary, recrystallize from Ethanol/Water (9:1).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Expected Yield: 70–85%.

-

Part 4: Structural Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use 1H NMR.[1] You must confirm the loss of symmetry compared to the starting material and the specific shielding effects of the hydrazine group.

Diagnostic NMR Signals (DMSO-d₆, 400 MHz)

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Logic |

| NH (Hydrazine) | 8.20 – 8.50 | Broad Singlet | Exchangeable with D₂O. |

| C6-H (Pyridine) | 7.90 – 8.05 | Doublet (J ~5.5 Hz) | Least shielded; adjacent to Ring N. |

| C3-H (Pyridine) | 6.75 – 6.90 | Doublet (J ~2.0 Hz) | Shielded by hydrazine; meta to Ring N. |

| C5-H (Pyridine) | 6.60 – 6.75 | dd (J ~5.5, 2.0 Hz) | Shielded; ortho to hydrazine. |

| NH₂ (Hydrazine) | 4.20 – 4.50 | Broad Singlet | Upfield exchangeable protons. |

Interpretation:

-

The C3-H proton is the most diagnostic. In the starting material (2,4-dichloropyridine), this proton appears further downfield (~7.6 ppm). The upfield shift to ~6.8 ppm confirms the substitution of the electron-withdrawing Chlorine at C4 with the electron-donating Hydrazine.

-

Regio-check: If substitution occurred at C2, the symmetry and splitting patterns would differ significantly (e.g., C3-H and C4-H would show ortho-coupling).

Part 5: Application in Drug Design

(2-Chloropyridin-4-yl)hydrazine is a key building block for [1,2,4]triazolo[4,3-a]pyridines , a scaffold found in c-Met and VEGFR kinase inhibitors (e.g., analogs of Foretinib).

Cyclization Pathway

The hydrazine moiety reacts with electrophiles (aldehydes, carboxylic acids, or orthocarbonates) to close the triazole ring. The remaining Chlorine at C2 (now C7 in the fused system) remains available for further functionalization via Suzuki coupling.

Figure 2: Synthetic utility of the scaffold in generating fused heterocyclic kinase inhibitors.

References

-

PubChem. (2025).[2][3] 2-Chloro-4-hydrazinylpyridine (Compound).[4][3] National Library of Medicine. [Link]

-

Organic Syntheses. (2010). Palladium-Catalyzed Triazolopyridine Synthesis. Org. Synth. 2010, 87, 301-306. (Validates regioselectivity in similar pyridine/pyrimidine systems). [Link]

-

Loba Chemie. (2024). Safety Data Sheet: 2-Chloropyridine. (Reference for handling halogenated pyridines). [Link]

-

Reichelt, A., et al. (2010).[5] Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795. (Demonstrates utility of hydrazine intermediates). [Link]

Sources

- 1. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Biological Activity of 2-Chloro-4-Hydrazinopyridine Derivatives

Executive Summary

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular scaffolds emerge as "privileged structures" due to their synthetic accessibility and proven ability to interact with a wide array of biological targets. The 2-chloro-4-hydrazinopyridine core is one such scaffold. Its unique electronic properties, combined with the versatile reactivity of the hydrazine group, make it an exceptional starting point for the development of diverse chemical libraries. This guide provides a technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition applications, supported by detailed experimental protocols and mechanistic insights designed for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The utility of a chemical scaffold in drug discovery is dictated by its structural and chemical properties. The this compound molecule, with the chemical formula C₅H₆ClN₃, is a pyridine ring substituted with a chlorine atom at the 2-position and a hydrazine moiety at the 4-position.[1] This arrangement is not arbitrary; it confers specific reactivity and binding potential that medicinal chemists can exploit.

-

The Pyridine Ring: As a bioisostere of a benzene ring, the nitrogen atom in the pyridine core introduces a dipole moment and a hydrogen bond accepting site, often improving solubility and metabolic stability compared to its carbocyclic analogue.

-

The 2-Chloro Group: The electron-withdrawing nature of the chlorine atom influences the electron density of the pyridine ring. More importantly, it serves as a reactive handle—a leaving group that can be substituted in nucleophilic aromatic substitution reactions, allowing for further molecular diversification.

-

The 4-Hydrazino Group (-NHNH₂): This is the key to the scaffold's versatility. The terminal amine is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone linkages (-NH-N=CH-). This reaction is the foundation for creating large libraries of derivatives from a single core, a crucial strategy in lead discovery. The hydrazone moiety itself is a well-documented pharmacophore, known to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, contributing to a wide range of biological activities.[2][3]

The combination of a stable heterocyclic core, a reactive site for further modification (the chloro group), and a versatile functional group for derivatization (the hydrazino group) makes this scaffold a highly attractive starting point for targeted drug design.

Synthetic Strategies and Library Development

The foundation of exploring structure-activity relationships (SAR) is a robust and efficient synthetic workflow. The generation of this compound derivatives follows a logical and scalable two-step process.

Synthesis of the Core Scaffold: this compound

The primary synthesis route involves the nucleophilic substitution of a di-halogenated pyridine precursor with hydrazine hydrate.[4] The choice of solvent and reaction conditions is critical to maximize yield and minimize side products.

Causality in Protocol Design:

-

Starting Material: 2,4-dichloropyridine is the logical precursor, where the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.

-

Reagent: Hydrazine hydrate is used in excess to drive the reaction towards monosubstitution and to act as a base to neutralize the HCl byproduct.

-

Solvent: A polar protic solvent like ethanol or a polar aprotic solvent like N,N-dimethylformamide (DMF) is often used to facilitate the dissolution of the reactants and stabilize the transition state.[4]

-

Temperature Control: The reaction is often initiated at room temperature and may be gently heated to ensure completion.[4] Vigorous heating is avoided to prevent potential disubstitution or decomposition.

Detailed Experimental Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyridine (1.0 eq).

-

Solvent Addition: Add ethanol (10 mL per gram of starting material) to dissolve the solid.

-

Reagent Addition: Slowly add hydrazine hydrate (80% solution, 2.0-3.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours or at a gentle reflux (e.g., 60 °C) for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Isolation: Add cold water to the residue to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid. Purity can be assessed by NMR and LC-MS.

Derivatization: Formation of the Hydrazone Library

The this compound core is the precursor to a vast library of potential drug candidates through its reaction with a diverse set of aldehydes and ketones.

Detailed Experimental Protocol: General Synthesis of Hydrazone Derivatives

-

Reactant Preparation: In a suitable flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol, methanol).

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid. This acidifies the medium, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

-

Reaction: Stir the mixture at room temperature or gentle reflux for 2-12 hours. The formation of the hydrazone product often results in a precipitate.

-

Isolation: Cool the reaction mixture. Collect the precipitated solid by filtration, wash with cold solvent (e.g., ethanol), and dry to obtain the final hydrazone derivative.

Visualization: Synthetic Workflow

Caption: General workflow for synthesis of the this compound core and subsequent derivatization.

Anticancer Activity

The pyridine and hydrazone moieties are prevalent in numerous anticancer agents. Derivatives of the this compound scaffold are being investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and DNA interaction.[5][6][7]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The 2,4-disubstituted pyridine/pyrimidine scaffold is a known "hinge-binding" motif, capable of forming critical hydrogen bonds within the ATP-binding pocket of kinases, thereby inhibiting their function.[6] For instance, FDA-approved drugs like Ceritinib (an ALK inhibitor) are based on a related 2,4-diaminopyrimidine core.[6] It is hypothesized that this compound derivatives can be designed to mimic this interaction.

Visualization: Simplified Kinase Inhibition Pathway

Caption: Mechanism of action for a putative kinase inhibitor targeting a receptor tyrosine kinase.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of novel compounds is typically quantified by GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.

| Compound ID | Modification (R-Group on Hydrazone) | Cell Line | GI₅₀ (µM) | Citation |

| Ref-14g | 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | K-562 (Leukemia) | 0.62 | [7] |

| Ref-14g | 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | MCF7 (Breast) | 1.81 | [7] |

| Ref-17 | (2-chloro-7-methoxyquinolin-3-yl)methylene | SH-SY5Y (Neuroblastoma) | <10 | [8] |

| Ref-17 | (2-chloro-7-methoxyquinolin-3-yl)methylene | Kelly (Neuroblastoma) | <10 | [8] |

| Doxorubicin | (Positive Control) | Various | 0.01 - 0.5 | [7] |

| Note: Data from related quinoline/quinazoline hydrazone scaffolds are presented as representative examples of the potential of this chemical class. |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method to screen compounds for their ability to reduce cancer cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and enter a logarithmic growth phase.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the well should be <0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀/GI₅₀ value.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Hydrazones have long been recognized for their broad-spectrum antimicrobial properties.[9] Derivatives of this compound are promising candidates in this area.[5][10]

Spectrum of Activity and Mechanism

Hydrazone derivatives have shown activity against a range of pathogens, including:

-

Gram-positive bacteria: Staphylococcus aureus

-

Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae

-

Fungi: Candida albicans[10]

The precise mechanism is often multifactorial, but it is believed that the azometine group (-N=CH-) can chelate trace metals essential for microbial enzyme function or interfere with cell wall biosynthesis.

Data Presentation: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Test Organism | MIC Range (µg/mL) | Citation |

| Thiazole Hydrazones | Staphylococcus aureus | 32 - 128 | [11] |

| Thiazole Hydrazones | Escherichia coli | 64 - 512 | [11] |

| 2,4-Dinitrophenyl Hydrazones | Staphylococcus aureus | ~250 | [10] |

| 2,4-Dinitrophenyl Hydrazones | Candida albicans | ~250 | [10] |

| Ciprofloxacin (Control) | Bacterial Strains | 0.25 - 4 | N/A |

| Fluconazole (Control) | Fungal Strains | 1 - 16 | N/A |

| Note: Data represents the general activity range observed for various hydrazone derivatives. |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a compound.

-

Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to each well.

-

Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared inoculum to each well. The final volume in each well will be 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Enzyme Inhibitory Potential

The structural features of this compound derivatives make them suitable for targeting the active sites of various enzymes implicated in disease.

Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain.[12] A study on related 2-chloro-3-hydrazinopyrazine derivatives demonstrated potent AChE inhibitory activity, with IC₅₀ values in the low micromolar range.[12] The hydrazone CHP4 from this study, for example, exhibited an IC₅₀ of 3.76 µM.[12] This suggests that the 2-chloro-hydrazino-heterocycle scaffold is a viable starting point for developing anti-Alzheimer's agents.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a key target in the treatment of type 2 diabetes. Virtual screening and molecular dynamics studies have identified novel hydrazine derivatives as potent and selective DPP-IV inhibitors.[13] The studies showed that these compounds could establish binding modes similar to approved drugs like sitagliptin, indicating their therapeutic potential.[13]

Data Presentation: Enzyme Inhibition

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Citation |

| 2-chloro-3-hydrazinopyrazine deriv. | Acetylcholinesterase (AChE) | 3.76 µM (IC₅₀) | [12] |

| Hydrazine-Thiazole deriv. | α-Glucosidase | 1.76 µM (Kᵢ) | [14] |

| Hydrazine-Thiazole deriv. | Aldose Reductase | 5.47 nM (Kᵢ) | [14] |

| Donepezil (AChE Control) | Acetylcholinesterase (AChE) | 0.53 µM (IC₅₀) | [12] |

| Acarbose (α-Glucosidase Control) | α-Glucosidase | 23.53 µM (Kᵢ) | [14] |

Experimental Protocol: Ellman's Assay for AChE Inhibition

This colorimetric assay is a standard method for measuring AChE activity.

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate ATCI to each well to start the reaction.

-

Measurement: The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate). Measure the rate of color change by reading the absorbance at 412 nm every minute for 5-10 minutes.

-

Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control with no inhibitor and calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a synthetically tractable and highly versatile platform for the development of novel therapeutic agents. The ease of creating diverse hydrazone libraries allows for rapid exploration of structure-activity relationships across multiple biological targets. The derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Future research should focus on:

-

Rational Design: Utilizing computational docking and molecular modeling to design derivatives with enhanced potency and selectivity for specific targets like kinases or proteases.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind the observed anticancer and antimicrobial activities.

-

ADMET Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to identify candidates with favorable drug-like properties for in vivo studies.

-

Exploring New Targets: Screening libraries of these derivatives against other disease-relevant targets to uncover new therapeutic applications.

This scaffold represents a rich area for continued investigation, promising to yield novel candidates to address unmet needs in oncology, infectious diseases, and metabolic disorders.

References

-

Kumar, S., & Narasimhan, B. (2018). A review exploring biological activities of hydrazones. Journal of Global Pharma Technology, 10(3), 246-265. [Link]

-

PubChem. 2-Chloro-4-hydrazinylpyridine. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2015). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Molecules, 20(3), 4356-4370. [Link]

-

Wang, P., et al. (2022). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry, 243, 114761. [Link]

- Google Patents. (2017).

-

Al-Amiery, A. A., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Baghdad Journal of Science, 19(5), 1083. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Faghih, Z., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. DARU Journal of Pharmaceutical Sciences, 30(1), 125-139. [Link]

-

Taslimi, P., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]

-

Tanwar, O., et al. (2014). Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. Journal of Molecular Modeling, 20(4), 2118. [Link]

- Google Patents. (1972).

-

Yousuf, M., et al. (2022). Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. ChemRxiv. [Link]

-

Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(43), 26845-26858. [Link]

-

Yusuf, M., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy, 24(5), 724-731. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

de la Torre, B. G., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(10), 2673. [Link]

-

Jo, Y. H., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(13), 5183. [Link]

-

Wujec, M., & Paneth, A. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 1074. [Link]

-

Siddiqui, H., et al. (2013). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Sciences and Drug Research, 5(2), 39-46. [Link]

-

Gandikota, N. M., et al. (2017). A Facile Synthesis of Amide Derivatives of[2][5][15]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(10), 2269-2272. [Link]

-

ResearchGate. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]

-

Ghencea, A., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 14(11), 1146. [Link]

Sources

- 1. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 5. Buy 2-Chloro-4-hydrazinopyrimidine | 52476-87-6 [smolecule.com]

- 6. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | MDPI [mdpi.com]

2-Chloro-4-hydrazinopyridine: A Bifunctional Scaffold for Heterocyclic Synthesis

Executive Summary

2-Chloro-4-hydrazinopyridine (CAS 700811-29-6) represents a high-value "Janus-faced" building block in medicinal chemistry. Its utility stems from its orthogonal reactivity profile: a nucleophilic hydrazine moiety at the C4 position and an electrophilic chlorine handle at the C2 position. This dual functionality allows researchers to rapidly construct fused heterocyclic systems—such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolyl-pyridines—while retaining a handle for late-stage diversification via palladium-catalyzed cross-coupling. This guide details the synthesis, mechanistic considerations, and application of this scaffold in drug discovery.[1]

Structural Logic & Reactivity Profile

The strategic value of this compound lies in the electronic differentiation of the pyridine ring.

-

C4-Hydrazine (Nucleophile): The hydrazine group at C4 acts as a bidentate nucleophile. It is primed for condensation with aldehydes (forming hydrazones) or 1,3-dielectrophiles (forming pyrazoles).

-

C2-Chlorine (Electrophile): The chlorine atom at C2 is activated for nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Crucially, the C2 position is less reactive towards nucleophilic attack than the C4 position in the parent 2,4-dichloropyridine, but once the C4 is substituted with the electron-donating hydrazine, the C2 position remains stable enough to survive cyclization conditions, yet reactive enough for subsequent coupling.

Chemical Profile

| Property | Data |

| CAS Number | 700811-29-6 |

| Molecular Formula | C |

| Molecular Weight | 143.57 g/mol |

| Physical State | Off-white to pale yellow solid |

| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |

Synthesis of the Building Block

The regioselective synthesis of this compound from 2,4-dichloropyridine relies on the enhanced electrophilicity of the C4 position relative to the C2 position. The nitrogen atom of the pyridine ring exerts a stronger electron-withdrawing effect at the

Protocol 1: Regioselective Hydrazination

Objective: Synthesis of this compound from 2,4-dichloropyridine.

Materials:

-

2,4-Dichloropyridine (1.0 equiv)

-

Hydrazine hydrate (64-80% aq., 5.0 equiv)

-

Ethanol (10 vol)

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 2,4-dichloropyridine and Ethanol. Stir until dissolved.

-

Addition: Add hydrazine hydrate dropwise at room temperature. Note: Exotherm is possible.[2]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to 0–5°C. The product often precipitates as a solid.

-

Isolation: Filter the precipitate. Wash the cake with cold water (2x) to remove excess hydrazine and hydrazine hydrochloride salts.

-

Purification: Recrystallize from ethanol if necessary. Dry under vacuum at 40°C.

Yield Expectation: 75–85%

Key Quality Attribute:

Core Application: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines[2][4][5][6][7][8][9]

One of the most powerful applications of this building block is the construction of the [1,2,4]triazolo[4,3-a]pyridine core, a scaffold found in numerous kinase inhibitors (e.g., c-Met inhibitors).

Mechanism: Oxidative Cyclization

The reaction proceeds via a two-stage sequence:

-

Condensation: Reaction with an aldehyde yields a hydrazone.

-

Oxidative Dehydrogenation: An oxidant (e.g., Iodobenzene diacetate (PIDA), Chloramine-T, or NCS) facilitates the formation of the N1–C2 bond, aromatizing the triazole ring.

Protocol 2: One-Pot Oxidative Cyclization

Objective: Synthesis of 7-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine.

Materials:

-

This compound (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

Iodobenzene diacetate (PIDA) (1.2 equiv)

-

Dichloromethane (DCM) (10 vol)

Step-by-Step Procedure:

-

Hydrazone Formation: Suspend this compound in DCM. Add benzaldehyde.[3][4] Stir at room temperature for 2 hours. The mixture typically becomes a clear solution as the hydrazone forms.

-

Oxidation: Cool the solution to 0°C. Add PIDA portion-wise over 15 minutes. Caution: Reaction is exothermic.[2]

-

Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Wash the organic layer with saturated aqueous NaHCO

and then brine. -

Isolation: Dry over Na

SO

Data Interpretation: The disappearance of the hydrazone NH signal in NMR and the shift of the pyridine protons confirm cyclization.

Core Application: Pyrazole Synthesis[8]

Reacting this compound with 1,3-diketones yields 1-(2-chloropyridin-4-yl)pyrazoles. This reaction is generally highly regioselective for the formation of the pyrazole ring.

Protocol 3: Condensation with Acetylacetone

Materials:

-

This compound (1.0 equiv)

-

Acetylacetone (1.2 equiv)

-

Ethanol (5 vol)

-

Acetic acid (catalytic, 0.1 equiv)

Procedure:

-

Mix the hydrazine and acetylacetone in ethanol.

-

Heat to reflux for 2 hours.

-

Concentrate the solvent.[4]

-

The residue is often pure enough for subsequent steps; otherwise, recrystallize from EtOH/Heptane.

Advanced Workflow: The "Bifunctional" Divergence

The true power of this scaffold is realized when the C2-chlorine is utilized after the heterocyclic core is built. The 2-Cl position is sterically accessible and electronically activated for Palladium-catalyzed cross-coupling.

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of this compound. The scaffold allows for early-stage core construction followed by late-stage functionalization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (Synthesis) | Temperature too high during addition. | Add hydrazine at 0°C or RT.[5] Do not heat immediately. Ensure 2,4-dichloropyridine is fully dissolved before addition. |

| Bis-hydrazino formation | Excess hydrazine + forcing conditions. | Limit reaction time. Monitor strictly by TLC. Use exactly 1.0 equiv of substrate relative to optimized hydrazine stoichiometry. |

| Incomplete Cyclization (Triazole) | Oxidant degradation or wet solvent. | Use fresh PIDA or NCS. Ensure anhydrous conditions if using moisture-sensitive oxidants. |

| Suzuki Coupling Failure | Catalyst poisoning by trace hydrazine. | Ensure the hydrazine intermediate is fully consumed or the cyclized product is rigorously washed with dilute acid/water to remove unreacted hydrazine traces before adding Pd catalyst. |

References

-

Synthesis of 2-Hydrazinopyridines : ChemicalBook. General procedure for the synthesis of 2-hydrazinopyridine derivatives.

-

Triazolopyridine Synthesis via Oxidative Cyclization : Organic Syntheses. Palladium-Catalyzed Triazolopyridine Synthesis. 2013, 90, 287-300.

-

Regioselectivity in Pyridine Substitutions : National Institutes of Health (NIH). Exploring the Reactivity of 2,4-Dichloropyridine in Organic Synthesis.

-

Medicinal Chemistry Applications : MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[1][6]

-

Patent Reference for CAS 700811-29-6 : Google Patents. WO2010121918A1 - Proline derivatives as cathepsin inhibitors. (Example usage of this compound).[7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]

Technical Guide: Reactivity and Synthetic Utility of 2-Chloro-4-hydrazinopyridine

This guide details the chemical reactivity, mechanistic pathways, and synthetic utility of 2-Chloro-4-hydrazinopyridine , a bifunctional heterocyclic scaffold used in the development of kinase inhibitors, agrochemicals, and coordination ligands.

Executive Summary & Chemical Profile

This compound is a bifunctional pyridine derivative characterized by an electron-deficient ring system substituted with an electrophilic chlorine atom at the C-2 position and a nucleophilic hydrazine moiety at the C-4 position.

This scaffold is unique because it offers orthogonal reactivity:

-

C-4 Hydrazine: Acts as a dinucleophile for condensation reactions (forming hydrazones, pyrazoles, triazoles).

-

C-2 Chlorine: Acts as a leaving group for Nucleophilic Aromatic Substitution (

) or a handle for Palladium-catalyzed cross-coupling.

Electronic Structure & Regioselectivity

The precursor, 2,4-dichloropyridine , undergoes regioselective

-

Why C-4? The nitrogen atom of the pyridine ring exerts a strong electron-withdrawing effect at the C-2 and C-4 positions. However, the C-4 position is kinetically favored for nucleophilic attack due to lower steric hindrance and the stability of the Meisenheimer intermediate formed during the addition-elimination pathway.

-

Result: The C-2 chlorine remains intact, preserved for secondary functionalization.

Mechanistic Landscape & Reaction Pathways[1]

The reactivity of this compound is defined by the competition between the nucleophilic hydrazine tail and the electrophilic C-2 carbon.

Pathway A: Reactions of the Hydrazine Moiety (Nucleophilic)

The hydrazine group is the most reactive center under neutral or acidic conditions. It typically reacts with carbonyl electrophiles.

-

Pyrazoles Formation (Knorr Synthesis):

-

Reagent: 1,3-Dicarbonyls (e.g., Acetylacetone).

-

Mechanism: Condensation of the terminal hydrazine nitrogen with a carbonyl, followed by cyclization and dehydration.

-

Product: 1-(2-chloropyridin-4-yl)-pyrazoles .

-

Note: Unlike 2-hydrazinopyridines, which form fused triazolopyridines, 4-hydrazinopyridines form pendant heterocycles because the hydrazine is para to the ring nitrogen, preventing fusion to the pyridine core.

-

-

Hydrazone Formation (Schiff Base):

-

Reagent: Aldehydes or Ketones.[1]

-

Utility: Used to create diverse libraries for Structure-Activity Relationship (SAR) studies or to stabilize the hydrazine group.

-

-

Triazole Formation:

-

Reagent: Orthoesters or Formic Acid.

-

Product: 1-(2-chloropyridin-4-yl)-1,2,4-triazoles.

-

Pathway B: Reactions of the C-2 Chlorine (Electrophilic)

The C-2 position is deactivated relative to the starting 2,4-dichloropyridine due to the electron-donating resonance effect of the newly installed 4-hydrazino group. However, the ring nitrogen still activates C-2 sufficiently for substitution under forcing conditions.

-

Nucleophilic Aromatic Substitution (

):-

Nucleophiles: Primary amines, alkoxides, thiols.

-

Conditions: Requires elevated temperatures (>100°C) or strong bases (NaH, KOtBu).

-

Challenge: Self-polymerization can occur if the hydrazine group is not protected or if the reaction temperature is too high.

-

-

Pd-Catalyzed Cross-Coupling:

-

Reactions: Suzuki-Miyaura (Aryl boronic acids), Buchwald-Hartwig (Amines).

-

Advantage: Allows formation of C-C and C-N bonds at C-2 without harsh basic conditions that might degrade the hydrazine.

-

Visualizing the Reaction Network

The following diagram maps the divergent synthesis pathways starting from 2,4-Dichloropyridine.

Caption: Divergent synthetic pathways. The C-4 hydrazine allows for heterocycle construction (green), while the C-2 chlorine remains available for late-stage substitution (yellow).

Experimental Protocols

Protocol A: Synthesis of this compound

Target: Selective substitution of C-4 Chlorine.

-

Reagents: 2,4-Dichloropyridine (10.0 g, 67.6 mmol), Hydrazine hydrate (80% aq., 10 equiv.), Ethanol (100 mL).

-

Procedure:

-

Dissolve 2,4-dichloropyridine in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise at room temperature.

-

Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.8) should disappear, and a lower Rf spot (product) should appear.

-

Workup: Cool to room temperature. The product often precipitates as a solid.

-

Filter the solid and wash with cold water to remove excess hydrazine hydrochloride.

-

Recrystallize from ethanol if necessary.

-

-

Expected Yield: 75–85%.

-

Characterization: 1H NMR (DMSO-d6) typically shows signals for the pyridine protons at C-3 (d, ~6.7 ppm), C-5 (dd, ~6.8 ppm), and C-6 (d, ~8.0 ppm).

Protocol B: Synthesis of 1-(2-chloropyridin-4-yl)-3,5-dimethylpyrazole

Target: Cyclization of the hydrazine moiety.

-

Reagents: this compound (1.0 equiv), Acetylacetone (1.2 equiv), Ethanol.

-

Procedure:

-

Suspend the hydrazine intermediate in ethanol.

-

Add acetylacetone.[1] The reaction is often exothermic.

-

Reflux for 1–2 hours.

-

Workup: Concentrate the solvent under reduced pressure.

-

The residue is typically a solid which can be washed with ether or hexane.

-

-

Mechanism: The terminal hydrazine nitrogen attacks a carbonyl of the diketone, forming a hydrazone intermediate, which then cyclizes to form the pyrazole ring with loss of water.

Quantitative Data Summary

| Reaction Type | Position | Reagent | Conditions | Typical Yield | Selectivity Note |

| Hydrazinolysis | C-4 | Hydrazine Hydrate | EtOH, Reflux, 4h | 80% | High preference for C-4 over C-2.[2] |

| Pyraz. Formation | Hydrazine | Acetylacetone | EtOH, Reflux, 2h | 90% | Forms pendant pyrazole; Cl remains intact. |

| C-2 | Benzylamine | NMP, 140°C, Base | 40-60% | Requires forcing conditions; lower yield due to deactivation. | |

| Pd-Coupling | C-2 | Aryl Boronic Acid | Pd(PPh3)4, Na2CO3 | 70-85% | Excellent for C-C bond formation; tolerates hydrazine if protected. |

References

-

Regioselectivity in Nucleophilic Substitution of 2,4-Dichloropyridine

- Source: Organic Chemistry Portal / PubChem

- Context: Confirms C-4 preference for nucleophilic

-

Synthesis and Properties of this compound

- Source: National Institutes of Health (NIH) / PubChem

- Context: Chemical properties, safety data, and structure identifiers (CAS: 700811-29-6).

-

Reactions of Hydrazinopyridines with 1,3-Dicarbonyls

-

Nucleophilic Substitution Mechanisms in Nitrogen Heterocycles

- Source: Vertex AI Search / ChemicalBook

- Context: General mechanisms for in chloropyridines.

Sources

The Unsung Scaffold: Discovery and Technical Evolution of 2-Chloro-4-hydrazinopyridine

The following technical guide details the discovery, chemistry, and applications of 2-Chloro-4-hydrazinopyridine , a critical intermediate in contemporary medicinal chemistry.

Executive Summary

This compound (CAS: 700811-29-6) is a specialized heterocyclic building block that rose to prominence during the "Kinase Inhibitor Era" of the early 21st century.[1] Unlike general pyridine derivatives known since the 19th century, this specific regiochemical isomer emerged as a strategic scaffold for constructing fused heterocycles—specifically [1,2,4]triazolo[4,3-a]pyridines and pyrazolo-pyridines —which are pharmacophores central to targeting c-Met, VEGFR-2, and p38 MAPK pathways. This guide analyzes its synthetic logic, regioselectivity challenges, and application in high-value drug discovery workflows.[2]

Part 1: Historical Genesis & Discovery Context

The "Kinase Era" Catalyst

While simple hydrazinopyridines were described in the mid-20th century, the specific demand for This compound did not materialize until the early 2000s. Its discovery history is not tied to a single "eureka" moment but rather to the industrial need for regioselective scaffolds in combinatorial chemistry.

-

Pre-2000s : Pyridine chemistry focused largely on 2- and 3-substituted derivatives. The 4-position was historically harder to access selectively without affecting the 2-position halogen.

-

2003-2004 Emergence : The compound appears in patent literature (e.g., WO 2004/058176 , AU2003301226 ) as a key intermediate for synthesizing acyclic pyrazole compounds intended to inhibit Mitogen-Activated Protein Kinase (MAPK).

-

The Driver : The chlorine atom at the C2 position serves as a "handle" for late-stage diversification (e.g., Suzuki-Miyaura coupling), while the hydrazine moiety at C4 is used to build the secondary heterocyclic ring.

Part 2: Mechanistic Chemistry & Regioselectivity[2]

The synthesis of this compound is a classic study in Nucleophilic Aromatic Substitution (SNAr) regioselectivity.

The Reactivity Paradox: C2 vs. C4

When starting with 2,4-dichloropyridine , a nucleophile (hydrazine) has two potential attack sites.[2][3]

-

C2 Position : Adjacent to the ring nitrogen (Ortho-like). Inductively activated by the nitrogen (-I effect).

-

C4 Position : Para-like to the ring nitrogen. Activated by both induction and resonance (-M effect).

Scientific Verdict : The C4 position is significantly more reactive towards nucleophiles like hydrazine.

-

Reasoning : The Meisenheimer intermediate formed upon attack at C4 is stabilized by the ability of the ring nitrogen to accept the negative charge (para-resonance). While C2 attack also allows charge delocalization onto nitrogen, the C4 position generally offers a lower energy transition state in 2,4-dihalopyridines due to reduced steric repulsion from the nitrogen lone pair and optimal orbital overlap.

Diagram 1: Regioselective Synthesis & Mechanism

The following diagram illustrates the SNAr pathway and the resonance stabilization that dictates the C4-selectivity.

Caption: Regioselective SNAr pathway favoring C4 substitution due to resonance stabilization.

Part 3: Experimental Protocols

Method A: The Industrial Route (From 2,4-Dichloropyridine)

This method is cost-effective but requires strict temperature control to maximize regioselectivity.

Reagents :

-

2,4-Dichloropyridine (1.0 eq)

-

Hydrazine hydrate (80% aq., 3.0–5.0 eq)

-

Solvent: Ethanol or Isopropanol

Protocol :

-

Dissolution : Dissolve 2,4-dichloropyridine in ethanol (5 vol) in a round-bottom flask.

-

Addition : Add hydrazine hydrate dropwise at 0–5°C . Critical: Low temperature during addition minimizes competitive attack at C2.

-

Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Note: If conversion is slow, heat gently to 40°C, but avoid reflux to prevent bis-substitution (2,4-dihydrazinopyridine).

-

-

Workup :

-

Concentrate the solvent under reduced pressure.

-

Dilute residue with cold water. The product often precipitates as a solid.

-

Filter and wash with cold ether.

-

-

Purification : Recrystallization from Ethanol/Water if necessary.

Method B: The High-Purity Laboratory Route (From 2-Chloro-4-iodopyridine)

Cited in Patent WO 2013/096630, this method exploits the better leaving group ability of Iodine (I > Cl) to ensure exclusive C4 substitution.

Reagents :

-

2-Chloro-4-iodopyridine (2.00 g, 8.35 mmol)[4]

-

Hydrazine hydrate (8 mL, excess)

-

Solvent: Ethanol (38 mL)

Protocol :

-

Setup : Combine 2-chloro-4-iodopyridine and ethanol.

-

Reflux : Add hydrazine hydrate and heat to reflux overnight.

-

Why Reflux? The C-I bond is stronger than expected in deactivated systems, but iodine's leaving group ability drives the reaction. The C2-Cl bond is stable under these conditions relative to the C4-I bond.

-

-

Isolation : Cool to RT. Pour into 1M NaOH (100 mL) and extract with Ethyl Acetate (3x).

-

Drying : Dry organics over Na₂SO₄, filter, and concentrate.

-

Yield : ~97% (1.16 g). Used without further purification.[4]

Part 4: Applications in Drug Discovery[2]

The utility of this compound lies in its ability to form fused bicyclic systems while retaining a "handle" (the C2-chlorine) for further modification.

Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

Reaction with orthoesters or aldehydes followed by oxidative cyclization yields the triazolopyridine core, a scaffold found in c-Met inhibitors.

Synthesis of Pyrazolo-pyridines

Reaction with 1,3-dicarbonyls (or ethoxymethylene compounds) forms the pyrazole ring.

Diagram 2: Downstream Synthetic Workflows

Caption: Synthetic divergence from the core scaffold to bioactive fused heterocycles.

Part 5: Safety & Handling (E-E-A-T)

Hazard Profile :

-

Hydrazine Moiety : Hydrazines are potential carcinogens and can be unstable.[5] Avoid contact with metal oxides which can catalyze decomposition.

-

Chloropyridines : Skin irritants and potential sensitizers.

Self-Validating Safety Protocol :

-

Quenching : Always have a bleach (sodium hypochlorite) bath ready to neutralize hydrazine spills.

-

Waste : Segregate hydrazine waste from general organic waste to prevent formation of azides or other explosive byproducts if acidic streams are mixed.

-

Storage : Store the final product (this compound) under inert gas (Nitrogen/Argon) at 4°C. Hydrazines can oxidize to azo compounds upon prolonged air exposure, turning the solid from off-white to yellow/orange.

References

-

Regioselectivity in Pyrimidines/Pyridines : BenchChem. "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution." Link

-

Synthesis Patent (Method B) : World Intellectual Property Organization. "WO 2013/096630 A1 - Phosphatidylinositol 3-Kinase Inhibitors." (2013). Link

-

Medicinal Application (MAPK) : Google Patents. "AU2003301226A1 - Acyclic pyrazole compounds for the inhibition of mitogen activated protein kinase-activated protein kinase-2."[6] (2003).[6] Link

-

Chemical Data : PubChem. "2-Chloro-4-hydrazinylpyridine (CID 21106442)." Link

Sources

- 1. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. AU2003301226A1 - Acyclic pyrazole compounds for the inhibition of mitogen activated protein kinase-activated protein kinase-2 - Google Patents [patents.google.com]

2-Chloro-4-hydrazinopyridine safety and handling precautions.

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-hydrazinopyridine

Introduction

This compound (CAS No. 700811-29-6) is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug development.[1][2][3] Its unique structure, featuring a chlorinated pyridine ring and a reactive hydrazine moiety, makes it a valuable intermediate for synthesizing a wide range of pharmaceutical agents.[2] However, the very features that make this compound chemically useful also impart significant health and safety risks. The presence of the hydrazine group, in particular, calls for a heightened level of caution, as hydrazine and its derivatives are known for their potential toxicity, corrosivity, and carcinogenicity.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic safety data to provide a detailed, field-proven framework for the safe handling, storage, and disposal of this compound. The protocols herein are grounded in the principles of risk minimization and are designed to empower laboratory personnel to work with this compound confidently and safely.

Hazard Identification & Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. While specific toxicological data for this compound is limited, a comprehensive hazard profile can be constructed by examining data from its structural analogs and the well-documented hazards of the hydrazine functional group.

The primary hazards are acute toxicity, irritation to the skin, eyes, and respiratory system, and the potential for more severe chronic effects associated with hydrazines.

GHS Hazard Classification Summary

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | [6][7][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [6][7][8][9] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [6][7][8][9][10] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [6][8][9] |

Routes of Exposure and Health Effects:

-

Inhalation: Inhaling dust or aerosols can cause irritation to the nose, throat, and lungs.[6][11][12] Symptoms may include coughing and shortness of breath.[5] Given that hydrazine itself is extremely destructive to mucous membranes and the upper respiratory tract, this route of exposure must be meticulously controlled.[4][5]

-

Dermal (Skin) Contact: Direct contact causes skin irritation.[9][10][11] Some hydrazine derivatives can be absorbed through the skin and may be harmful or even fatal upon absorption.[4][11] Prolonged contact may lead to allergic skin reactions.

-

Eye Contact: The compound is a serious eye irritant, capable of causing significant irritation and potential damage upon contact.[10][11][13] Immediate and thorough rinsing is critical following any eye exposure.

-

Ingestion: Ingestion is harmful and may cause irritation of the digestive tract.[6][11] Do not induce vomiting if swallowed; seek immediate medical attention.[7][10]

Chronic Health Hazards and Hydrazine Class Effects: The parent compound, hydrazine, is classified as a potential carcinogen and mutagen.[5] It can also cause damage to the liver, kidneys, and central nervous system with repeated or high exposure.[5] Therefore, as a prudent measure, this compound should be handled as a substance with potential chronic and carcinogenic risks. All handling procedures must be designed to minimize any possibility of exposure.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the last line of defense. A robust safety protocol prioritizes engineering and administrative controls to minimize the hazard at its source.

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on personal protection.

-

Engineering Controls (Primary Barrier): All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[6] For procedures involving larger quantities or with a high potential for aerosolization, a glove box should be used.[4] The work area must be equipped with an easily accessible and regularly tested safety shower and eyewash station.[4][6]

-

Administrative Controls (Procedural Safety): Access to areas where this compound is handled should be restricted. All personnel must receive specific training on the hazards and handling procedures outlined in this guide. Work with the smallest quantity of the chemical necessary for the experiment.

Personal Protective Equipment (PPE) Protocol

A "double barrier" approach is essential when handling this compound.

-

Hand Protection: Double-gloving is mandatory.[14] Wear two pairs of powder-free nitrile gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat.[15] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[14][15]

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[11][14] In addition, a full-face shield must be worn over the goggles to protect against splashes.[4][14]

-

Body Protection: A long-sleeved lab coat is the minimum requirement.[16] For spill cleanup or when handling larger quantities, a chemically resistant apron or disposable coverall is required.[16][17]

-

Respiratory Protection: When engineering controls are not feasible (a rare exception) or during a large spill response, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates must be worn.[6][11][17] All users of respirators must be fit-tested and trained.[15]

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to established protocols is critical for preventing exposure.

Safe Handling Protocol:

-

Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the work area of all unnecessary items. Assemble all required equipment and reagents.

-

Donning PPE: Don all required PPE as described in Section 3.

-

Weighing/Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the fume hood to contain any minor spills. Use spatulas and tools dedicated to this chemical. Avoid creating dust by handling the solid material gently.

-

Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Carefully remove the outer pair of gloves, followed by the rest of the PPE. Wash hands and any exposed skin thoroughly with soap and water.[10]

Storage Requirements:

-

Container: Store in the original, tightly closed container.[6][9][10]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[12] Recommended storage temperature is often refrigerated (2-8 °C).[6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11][18]

-

Labeling: The storage location should be clearly marked with the identity of the chemical and appropriate hazard warnings.

Emergency Response and First Aid

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [9][10][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists. | [9][10][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][10][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. | [7][10][11] |

Spill Response Protocol

Caption: A systematic workflow for responding to a chemical spill.

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[7]

-

Control Ignition Sources: Remove all sources of ignition.[7]

-

Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection.[7]

-